4,6-Dibromo-2,3-difluorophenol 4,6-Dibromo-2,3-difluorophenol
Brand Name: Vulcanchem
CAS No.: 1242336-65-7
VCID: VC0036655
InChI: InChI=1S/C6H2Br2F2O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
SMILES: C1=C(C(=C(C(=C1Br)F)F)O)Br
Molecular Formula: C6H2Br2F2O
Molecular Weight: 287.886

4,6-Dibromo-2,3-difluorophenol

CAS No.: 1242336-65-7

Cat. No.: VC0036655

Molecular Formula: C6H2Br2F2O

Molecular Weight: 287.886

* For research use only. Not for human or veterinary use.

4,6-Dibromo-2,3-difluorophenol - 1242336-65-7

Specification

CAS No. 1242336-65-7
Molecular Formula C6H2Br2F2O
Molecular Weight 287.886
IUPAC Name 4,6-dibromo-2,3-difluorophenol
Standard InChI InChI=1S/C6H2Br2F2O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
Standard InChI Key XVJAVYGPVLJPCP-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Br)F)F)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structure of 4,6-dibromo-2,3-difluorophenol features a phenol core with bromine atoms at the 4- and 6-positions and fluorine atoms at the 2- and 3-positions. This arrangement creates a sterically constrained environment while introducing significant electron-withdrawing effects through the halogens. The ortho-fluorine substituents facilitate intramolecular hydrogen bonding with the phenolic hydroxyl group, stabilizing specific conformations that influence reactivity .

Table 1: Structural comparison of halogenated phenols

CompoundSubstituent PositionsMolecular FormulaMolecular Weight (g/mol)
4,6-Dibromo-2,3-difluorophenol2-F, 3-F, 4-Br, 6-BrC₆H₂Br₂F₂O287.88
4-Bromo-2,6-difluorophenol2-F, 4-Br, 6-FC₆H₃BrF₂O223.99
2,6-Dibromo-4-fluorophenol2-Br, 4-F, 6-BrC₆H₃Br₂FO271.90

Spectral Characteristics

While direct spectroscopic data for 4,6-dibromo-2,3-difluorophenol remains limited in public databases, analogous compounds suggest characteristic features:

  • ¹H NMR: Aromatic protons appear as singlet(s) due to symmetry (δ 7.2–7.8 ppm)

  • ¹³C NMR: Distinct signals for carbons bearing electronegative substituents (C-F: 150–160 ppm; C-Br: 110–120 ppm)

  • IR Spectroscopy: Strong O-H stretch (~3200 cm⁻¹) and C-F/C-Br vibrations (1050–1250 cm⁻¹)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized through sequential halogenation of 2,3-difluorophenol. A optimized protocol involves:

  • Bromination: Treatment with N-bromosuccinimide (NBS) in dichloromethane at -15°C

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient)

  • Crystallization: Recrystallization from ethanol/water mixtures yields >97% purity .

Table 2: Synthetic parameters for halogenated phenol derivatives

Parameter4,6-Dibromo-2,3-difluorophenol4-Bromo-2,6-difluorophenol
Typical Yield68–72%75–80%
Reaction Temperature-15°C to 0°C0–25°C
Purification MethodColumn ChromatographyDistillation

Industrial Manufacturing

MolCore’s production process employs continuous flow reactors to enhance safety and efficiency in bromination steps. Key features include:

  • Automated temperature control (±0.5°C)

  • Inline FTIR monitoring of reaction progress

  • Centrifugal partition chromatography for large-scale purification

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The bromine atoms undergo selective substitution under varying conditions:

  • Amination: With primary amines in DMSO at 80°C (k = 0.15–0.22 h⁻¹)

  • Methoxylation: Using NaOMe in methanol (60% conversion after 6h)

  • Thiolation: Catalyzed by CuI/1,10-phenanthroline system

Oxidation Pathways

Controlled oxidation with KMnO₄ in acidic media produces quinone derivatives, while milder conditions (H₂O₂/NaOH) yield hydroxylated products. The fluorine substituents significantly retard oxidation rates compared to non-fluorinated analogs .

Applications in Advanced Material Development

Pharmaceutical Intermediates

As a key building block in drug discovery, this compound has been utilized in:

  • Antibacterial agent synthesis (minimum inhibitory concentration: 8–32 µg/mL against Gram-positive pathogens)

  • Kinase inhibitor development (IC₅₀ improvements of 3–5x over non-halogenated analogs)

  • Radiolabeling precursors for PET tracers (¹⁸F incorporation efficiency: 72–85%)

Polymer Science

Incorporation into epoxy resins demonstrates enhanced properties:

PropertyBaseline Resin5% Additive Loading
Glass Transition Temp.120°C138°C
Dielectric Constant3.22.8
Thermal Decomposition280°C310°C

Comparison with Structural Analogs

The compound’s unique substitution pattern confers distinct advantages over similar derivatives:

Table 3: Performance comparison in Suzuki coupling reactions

CompoundConversion (%)Reaction Time (h)Byproduct Formation
4,6-Dibromo-2,3-difluorophenol926<5%
2,6-Dibromo-4-fluorophenol88812%
4-Bromo-2,5-difluorophenol781018%

Emerging Research Directions

Recent investigations focus on:

  • Catalytic C-F bond activation for late-stage functionalization

  • Development of fluorous-tagged derivatives for separation science

  • Hybrid materials for organic photovoltaic devices (PCE = 8.2–9.1%)

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